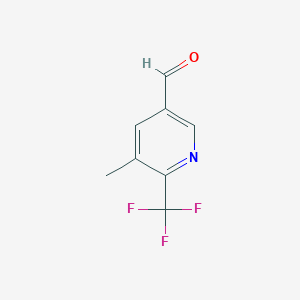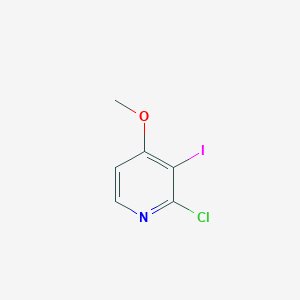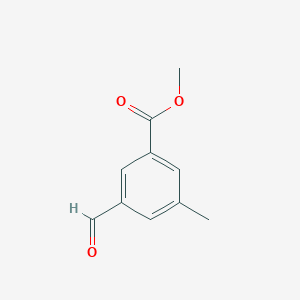
Methyl 3-formyl-5-methylbenzoate
Overview
Description
Methyl 3-formyl-5-methylbenzoate is an organic compound with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.185 g/mol . It is a derivative of benzoic acid, characterized by the presence of a formyl group and a methyl ester group on the benzene ring. This compound is commonly used as a building block in synthetic chemistry and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-formyl-5-methylbenzoate can be synthesized through several methods. One common synthetic route involves the oxidation of methyl 3-(hydroxymethyl)-5-methylbenzoate using pyridinium chlorochromate (PCC) in dichloromethane at room temperature. The reaction typically proceeds for about 2 hours, yielding the desired product with an 84% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The use of efficient oxidizing agents and optimized reaction conditions can facilitate the industrial-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The methyl ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous ethanol.
Major Products Formed
Oxidation: 3-formyl-5-methylbenzoic acid.
Reduction: Methyl 3-(hydroxymethyl)-5-methylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-formyl-5-methylbenzoate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester and formyl groups.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-formyl-5-methylbenzoate involves its reactivity due to the presence of the formyl and ester groups. These functional groups can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis and transesterification reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-formylbenzoate: Lacks the methyl group on the benzene ring.
Methyl 5-methylbenzoate: Lacks the formyl group.
Methyl 3-hydroxy-5-methylbenzoate: Contains a hydroxyl group instead of a formyl group.
Uniqueness
Methyl 3-formyl-5-methylbenzoate is unique due to the presence of both a formyl group and a methyl ester group on the benzene ring. This combination of functional groups provides distinct reactivity patterns, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
methyl 3-formyl-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7-3-8(6-11)5-9(4-7)10(12)13-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGPYDHLSLAPCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


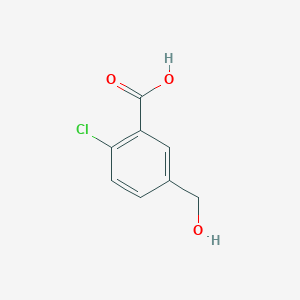
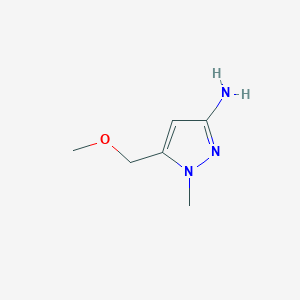
![2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1427056.png)
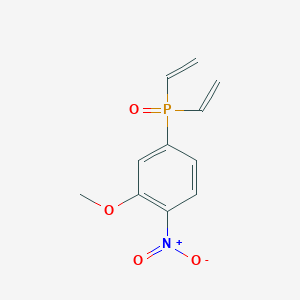

![5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1427060.png)
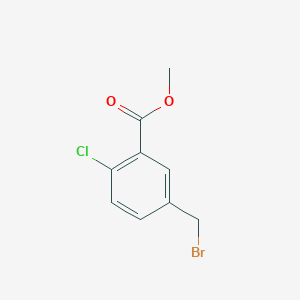
![Tert-butyl 8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate](/img/structure/B1427062.png)
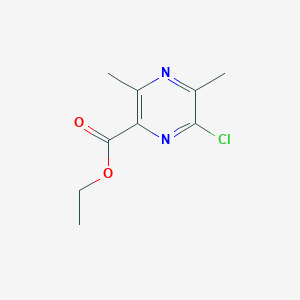
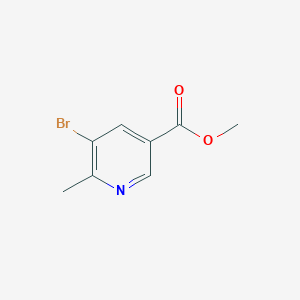
![(R,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate](/img/structure/B1427066.png)
